molecular formula C24H22FN5O2S B12187513 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12187513
M. Wt: 463.5 g/mol
InChI Key: WRCSZJSEXVAMCU-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves a multi-step processThe reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial urease, leading to the disruption of bacterial metabolism and growth . The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its benzothiazole core, combined with the piperazine and fluorophenyl groups, provides a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C24H22FN5O2S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C24H22FN5O2S/c25-18-5-1-2-6-20(18)28-11-13-29(14-12-28)22(31)16-26-23(32)17-7-8-19-21(15-17)33-24(27-19)30-9-3-4-10-30/h1-10,15H,11-14,16H2,(H,26,32)

InChI Key

WRCSZJSEXVAMCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC4=C(C=C3)N=C(S4)N5C=CC=C5

Origin of Product

United States

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